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molecular formula C8H10N2O2 B554310 Benzyl carbazate CAS No. 5331-43-1

Benzyl carbazate

Cat. No. B554310
M. Wt: 166.18 g/mol
InChI Key: RXUBZLMIGSAPEJ-UHFFFAOYSA-N
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Patent
US06160160

Procedure details

The 2nd step is carried out analogously in further experiments B, C, and D at room temperature using the dibenzyl carbonate and hydrazine hydrate ratios given in Table 1. The amount and purity of benzyl carbazate that is obtained are likewise summarized in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=O)([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[O:2]CC1C=CC=CC=1.O.[NH2:20][NH2:21]>>[C:1]([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=[O:2])[NH:20][NH2:21] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out analogously in further experiments B, C, and D at room temperature

Outcomes

Product
Name
Type
product
Smiles
C(NN)(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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